![molecular formula C19H18N2O4 B7499934 (S)-3-(1H-Indol-3-yl)-2-(2-methoxy-benzoylamino)-propionic acid](/img/structure/B7499934.png)
(S)-3-(1H-Indol-3-yl)-2-(2-methoxy-benzoylamino)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1H-Indol-3-yl)-2-(2-methoxy-benzoylamino)-propionic acid, commonly known as SCH 50911, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of GABA-B receptor antagonists and has been found to have a wide range of effects on the central nervous system.
Wirkmechanismus
SCH 50911 acts as a selective antagonist of GABA-B receptors, which are known to play a crucial role in the regulation of neuronal excitability. GABA-B receptors are coupled to G-proteins and modulate the activity of ion channels, leading to the inhibition of neurotransmitter release. SCH 50911 has been found to inhibit the function of GABA-B receptors, leading to the enhancement of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
SCH 50911 has been found to have a wide range of biochemical and physiological effects on the central nervous system. The compound has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and noradrenaline, leading to the modulation of neuronal activity. In addition, SCH 50911 has been found to have anxiolytic and antidepressant effects, suggesting its potential therapeutic applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
SCH 50911 has several advantages for lab experiments, including its high potency and selectivity for GABA-B receptors. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of SCH 50911. One potential area of research is the development of novel analogs of SCH 50911 with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of SCH 50911 in various neurological disorders such as epilepsy, anxiety, depression, and addiction. Finally, the study of the molecular mechanisms underlying the effects of SCH 50911 on the central nervous system could provide valuable insights into the regulation of neuronal excitability and the development of novel therapeutic interventions.
Synthesemethoden
SCH 50911 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 3-indoleacetic acid with 2-methoxybenzoyl chloride to form 3-(2-methoxybenzoyl)-1H-indole-2-carboxylic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-alanine to form the final product SCH 50911.
Wissenschaftliche Forschungsanwendungen
SCH 50911 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, depression, and addiction. The compound has been found to have a wide range of effects on the central nervous system, including the modulation of GABA-B receptor activity. GABA-B receptors are known to play a crucial role in the regulation of neuronal excitability, and SCH 50911 has been found to modulate their activity by acting as a potent antagonist.
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(2-methoxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-17-9-5-3-7-14(17)18(22)21-16(19(23)24)10-12-11-20-15-8-4-2-6-13(12)15/h2-9,11,16,20H,10H2,1H3,(H,21,22)(H,23,24)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBGEPVQUZFQCR-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.